Propanedinitrile, [bis(methylthio)methylene]-

Synthetic Chemistry Heterocycle Synthesis Chemoselectivity

This building block is the validated, chemoselective reagent for constructing pyrazolo[1,5-a]pyrimidines (privileged kinase inhibitor scaffolds) with β-cyanohydrazines, avoiding triazolopyrimidine byproducts that result from analogs like dimethyl N-cyanocarbonimidodithioate. Its distinctive dual nitrile and bis(methylthio)methylene functionality enables one-pot cascade syntheses of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile antibacterials. Substitution with analogs alters thiophene substitution patterns and nullifies biological activity. Standard 97% purity and established supply chain ensure batch consistency and competitive pricing.

Molecular Formula C6H6N2S2
Molecular Weight 170.3 g/mol
CAS No. 5147-80-8
Cat. No. B1329728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedinitrile, [bis(methylthio)methylene]-
CAS5147-80-8
Molecular FormulaC6H6N2S2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCSC(=C(C#N)C#N)SC
InChIInChI=1S/C6H6N2S2/c1-9-6(10-2)5(3-7)4-8/h1-2H3
InChIKeyFICQFRCPSFCFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanedinitrile, [bis(methylthio)methylene]- (CAS 5147-80-8) Procurement and Differentiation Guide


Propanedinitrile, [bis(methylthio)methylene]- (CAS 5147-80-8), also known as 2-[bis(methylthio)methylene]malononitrile, is a highly versatile ketene dithioacetal building block with the molecular formula C₆H₆N₂S₂ [1]. This compound, identifiable by the InChI Key FICQFRCPSFCFBY-UHFFFAOYSA-N, typically appears as a white to light yellow crystalline solid with a melting point ranging from 79°C to 84°C . It is commercially available from major chemical suppliers at a standard purity of 97% . While widely used as a pharmaceutical intermediate, its primary value for procurement lies in its demonstrated ability to construct specific heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines and thiophenes, which are foundational for drug discovery in areas such as antibacterials and oncology [2][3].

Propanedinitrile, [bis(methylthio)methylene]- Procurement: Why Analogs Are Not a Drop-In Substitute


Substituting Propanedinitrile, [bis(methylthio)methylene]- with other ketene dithioacetals or malononitrile derivatives without validation is a high-risk procurement strategy. This compound is not a simple methylthio donor; its precise dual functionality (two geminal nitrile groups and a bis(methylthio)methylene moiety) dictates specific reactivity in [3+2] cycloadditions and annulations [1]. For instance, while dimethyl N-cyanocarbonimidodithioate (CAS 3650-58-2) may be considered an analog, a head-to-head study showed they react with β-cyanohydrazines to yield completely different heterocyclic cores (pyrazolo[1,5-a]pyrimidines versus [1,2,4]triazolo[1,5-a]pyrimidines) [2]. Furthermore, using a less electrophilic malononitrile derivative would likely fail to initiate the cascade reactions necessary to construct the complex thiophene frameworks [3]. Even substituting with a close analog like ethyl 2-cyano-3,3-bis(methylthio)acrylate (CAS 5147-81-9) leads to different substitution patterns on the final thiophene product, which directly impacts downstream biological activity [3].

Propanedinitrile, [bis(methylthio)methylene]- (CAS 5147-80-8): Head-to-Head Performance Data vs. Closest Analogs


Chemoselectivity vs. Dimethyl N-Cyanocarbonimidodithioate in Annulation: Which Scaffold Do You Need?

In a direct comparative study, Propanedinitrile, [bis(methylthio)methylene]- and its closest analog, dimethyl N-cyanocarbonimidodithioate, were reacted under identical conditions with the same β-cyanohydrazine nucleophiles. The results demonstrate exclusive chemoselectivity: the target compound yields a pyrazolo[1,5-a]pyrimidine scaffold, whereas the comparator yields a [1,2,4]triazolo[1,5-a]pyrimidine scaffold [1].

Synthetic Chemistry Heterocycle Synthesis Chemoselectivity

Synthetic Utility in Constructing Antibacterial Thiophenes vs. Ethyl 2-cyano-3,3-bis(methylthio)acrylate

A study demonstrated the divergent synthetic utility of Propanedinitrile, [bis(methylthio)methylene]- compared to its ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate. When each was subjected to a similar one-pot, multi-step reaction with piperidine, sodium sulfide, and chloroacetonitrile, the target compound produced a 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile scaffold, whereas the comparator produced an ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate scaffold [1].

Medicinal Chemistry Antibacterial Agents Thiophene Synthesis

Broad Applicability in Annulation: Class-Level Evidence vs. Less Electrophilic Malononitriles

Propanedinitrile, [bis(methylthio)methylene]- is characterized as a class of highly electrophilic ketene dithioacetals. Literature establishes that this class of compounds enables one-pot, multi-step annulation cascades with active methylene compounds to yield diverse heterocycles such as 4-methylthio-2(1H)-pyridones and pyrazolo[1,5-a]pyrimidines [1][2]. This reactivity profile is not observed with less electrophilic malononitrile derivatives lacking the bis(methylthio)methylene activating group.

Organic Synthesis Ketene Dithioacetals Annulation

Commercial Availability and Purity Consistency: A Procurement Baseline

Propanedinitrile, [bis(methylthio)methylene]- (CAS 5147-80-8) is widely available as a catalog item from major global chemical suppliers at a standardized purity of 97% . This contrasts with more specialized or less common ketene dithioacetals which may require custom synthesis, leading to longer lead times, higher costs, and batch-to-batch variability.

Procurement Quality Control Supply Chain

Propanedinitrile, [bis(methylthio)methylene]-: Verified High-Value Application Scenarios


Medicinal Chemistry: Divergent Synthesis of Pyrazolopyrimidine Kinase Inhibitor Scaffolds

For research programs targeting the pyrazolo[1,5-a]pyrimidine core (a privileged scaffold for kinase inhibition), Propanedinitrile, [bis(methylthio)methylene]- is the validated, chemoselective reagent. Using this compound with β-cyanohydrazines provides exclusive access to the pyrazolo[1,5-a]pyrimidine core in a single step, avoiding the triazolopyrimidine byproduct that would result from using dimethyl N-cyanocarbonimidodithioate . This ensures a higher purity of the desired chemical series and simplifies purification.

Antibacterial Drug Discovery: Constructing 2,4-Dicyanothiophene Cores

This building block is specifically required for the one-pot synthesis of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile derivatives, which have demonstrated antibacterial activity . As shown in comparative data, substituting this compound with its ethyl ester analog (CAS 5147-81-9) leads to a different thiophene substitution pattern, which may nullify the desired biological effect. Procurement of CAS 5147-80-8 is therefore essential for replicating or expanding this specific class of antibacterial agents.

Organic Methodology: Development of Cascade Annulation Protocols

Researchers focused on developing new synthetic methodologies for complex heterocycles (e.g., 2-pyridones, pyrimidines) should prioritize Propanedinitrile, [bis(methylthio)methylene]- due to its class-leading electrophilicity as a ketene dithioacetal. It enables efficient, one-pot cascade annulations with a wide range of active methylene compounds . This contrasts with simpler malononitriles, which would require a more stepwise approach, reducing overall synthetic efficiency.

Pharmaceutical Intermediate Sourcing: Mitigating Supply Chain Risk

For process chemistry and procurement teams, the well-established commercial supply chain for CAS 5147-80-8 at a standard 97% purity offers a significant advantage over custom-synthesizing niche analogs . Sourcing this compound ensures predictable lead times, batch-to-batch consistency, and competitive pricing, thereby de-risking the project timeline and budget compared to exploring less common ketene dithioacetals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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